(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Description

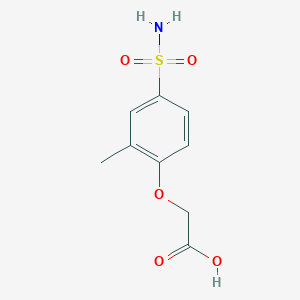

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-4-sulfamoylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-6-4-7(16(10,13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXENFHVCZIWQDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

The following technical guide provides an in-depth analysis of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid , a specialized chemical entity combining the structural features of phenoxyacetic acid herbicides (like MCPA) with the pharmacophore of sulfonamide diuretics/enzyme inhibitors.

Executive Summary & Compound Identity

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is a bifunctional aromatic compound characterized by a phenoxyacetic acid core substituted with a methyl group at the ortho position and a sulfamoyl moiety at the para position relative to the ether linkage.

Structurally, it represents the sulfonamide analog of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used herbicide. The substitution of the lipophilic chlorine atom in MCPA with a hydrophilic, hydrogen-bonding sulfamoyl group (

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-(2-methyl-4-sulfamoylphenoxy)acetic acid |

| Molecular Formula | |

| Molecular Weight | 245.25 g/mol |

| Core Scaffold | Phenoxyacetic Acid |

| Key Functional Groups | Carboxylic Acid (Acidic), Sulfonamide (Weakly Acidic/H-bond donor), Ether (Linker) |

| Structural Class | Sulfamoyl-substituted aryloxy acid |

Physicochemical Properties[1][2][3]

Understanding the dual acidic nature of this molecule is critical for formulation and assay development. The molecule contains two ionizable protons: the carboxylic acid proton (highly acidic) and the sulfonamide

Predicted Properties Table

| Parameter | Value (Predicted) | Significance |

| pKa (Carboxyl) | 3.5 – 4.0 | Ionized at physiological pH; determines solubility in basic media. |

| pKa (Sulfonamide) | 9.8 – 10.5 | Remains neutral at physiological pH; critical for Carbonic Anhydrase (CA) active site binding. |

| LogP (Octanol/Water) | ~0.5 – 1.2 | significantly lower than MCPA (LogP ~2.7) due to the polar sulfonamide group. |

| Solubility (Water) | Low (Neutral form) | Highly soluble as sodium or potassium salt ( |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol; Sparingly soluble in non-polar solvents (Hexane). |

| H-Bond Donors | 3 | |

| H-Bond Acceptors | 5 | Carboxyl oxygens (2), Sulfonyl oxygens (2), Ether oxygen (1) |

Synthetic Methodology

The synthesis of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid follows a classical aromatic substitution strategy. The most robust route involves the construction of the ether linkage first, followed by electrophilic aromatic substitution (chlorosulfonation) to install the sulfonamide handle. This order is preferred because the ether oxygen activates the para position, directing the sulfonyl group to the correct location.

Synthesis Scheme (Graphviz)

Caption: Step-wise synthesis from o-cresol via etherification and chlorosulfonation.

Detailed Experimental Protocol

Step 1: Synthesis of (2-Methylphenoxy)acetic Acid (The MCPA Precursor)

-

Reagents: o-Cresol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.2 eq), Water.

-

Procedure:

-

Dissolve o-cresol in aqueous NaOH to form sodium o-cresolate.

-

Add chloroacetic acid solution dropwise while maintaining pH > 10.

-

Reflux for 2–4 hours.

-

Acidify with HCl to precipitate (2-methylphenoxy)acetic acid.

-

Purification: Recrystallize from water/ethanol.

-

Note: This step mirrors the industrial synthesis of MCPA [1].

-

Step 2: Chlorosulfonation

-

Reagents: (2-Methylphenoxy)acetic acid (dry), Chlorosulfonic acid (

, excess). -

Procedure:

-

Cool chlorosulfonic acid (3–5 eq) to 0–5°C.

-

Slowly add the dry phenoxyacetic acid intermediate in portions. The ether oxygen strongly directs the electrophile to the para position (Position 4).

-

Stir at room temperature for 2 hours, then heat gently (50–60°C) for 1 hour to complete the reaction.

-

Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid.

-

Filter immediately and wash with cold water. Do not dry extensively as sulfonyl chlorides hydrolyze.

-

Step 3: Amidation to Sulfonamide

-

Reagents: Wet sulfonyl chloride cake, Aqueous Ammonia (28%) or Ammonia gas.

-

Procedure:

-

Suspend the wet sulfonyl chloride in water or THF.

-

Add excess aqueous ammonia dropwise at 0–10°C.

-

Stir for 1–2 hours. The sulfonamide forms rapidly.

-

Acidify the solution carefully with HCl to pH ~2 to precipitate the free acid form of the product (since the carboxylate would be soluble in ammonia).

-

Final Purification: Recrystallize from Ethanol/Water.

-

Pharmacology & Mechanism of Action

This molecule is a hybrid structure, leading to two distinct potential biological activities.

Carbonic Anhydrase (CA) Inhibition

The 4-sulfamoyl moiety is the classic pharmacophore for Carbonic Anhydrase inhibitors (e.g., Acetazolamide, Sulfanilamide).

-

Mechanism: The terminal

of the sulfonamide group coordinates as an anion to the Zinc ( -

Structural Fit: The benzene ring acts as a scaffold to position the sulfonamide. The ortho-methyl group may provide steric selectivity for specific CA isoforms (e.g., CA II vs. CA IX).

-

Therapeutic Relevance: CA inhibitors are used as diuretics (proximal tubule effect) and for glaucoma treatment.

Auxin Mimicry (Herbicidal Potential)

The phenoxyacetic acid core is the pharmacophore for synthetic auxin herbicides (e.g., 2,4-D, MCPA).

-

Mechanism: These compounds mimic indole-3-acetic acid (IAA), binding to the TIR1 ubiquitin ligase complex, causing uncontrolled growth and plant death.

-

Effect of Sulfamoyl Group: The replacement of the lipophilic Chlorine (in MCPA) with the hydrophilic Sulfamoyl group likely reduces herbicidal activity significantly. Auxin receptors generally favor lipophilic substituents at the 4-position. Therefore, this molecule is likely a weak herbicide or an inactive metabolite.

Structure-Activity Relationship (SAR) Map

Caption: Functional dissection of the molecule highlighting pharmacophores for CA inhibition and Auxin activity.

Analytical Characterization

To validate the synthesis of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid, the following analytical signals are diagnostic:

-

IR Spectroscopy:

-

Sulfonamide: Distinct doublets for

stretch at -

Carboxyl: Broad

stretch ( -

Ether:

stretch approx

-

-

1H-NMR (DMSO-d6):

- (s, 3H): Methyl group.

-

(s, 2H): Methylene (

- (m, 3H): Aromatic protons (1,2,4-substitution pattern).

-

(s, 2H, exchangeable): Sulfonamide

-

(broad s, 1H): Carboxylic acid

References

-

Polish Patent 167510. Method of obtaining 4-chloro-2-methylphenoxyacetic acid (MCPA).[1] (Describes the base synthesis of the phenoxyacetic acid core).

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Establishes the sulfonamide pharmacophore mechanism).

-

PubChem Compound Summary. (2-Formyl-4-methylphenoxy)acetic acid.[2] (Structural analog reference for physicochemical properties).

-

Bartleby Lab Reports. 2-Methylphenoxyacetic Acid Synthesis. (Protocol for the precursor synthesis).

Sources

Identification of Furosemide Impurity A in pharmaceutical formulations

The following technical guide is structured to address the identification, origin, and control of Furosemide Impurity A (Iso-Furosemide), adhering to the rigorous standards of the European Pharmacopoeia (Ph. Eur.) and current ICH guidelines.[1][2][3][4]

Executive Summary

In the high-precision landscape of pharmaceutical analysis, the identification of Furosemide Impurity A represents a specific challenge in regioisomer separation. Unlike degradation products formed through hydrolysis (such as Impurity C/CSA), Impurity A is a process-related impurity arising from the nucleophilic aromatic substitution step during synthesis.[4]

This guide provides a definitive technical workflow for the isolation, identification, and quantification of Impurity A. It addresses the critical analytical requirement: achieving baseline resolution between the active pharmaceutical ingredient (API) and its positional isomer, which shares identical molecular weight and similar physicochemical properties.

Chemical Identity and Mechanistic Origin[5][6]

The Regioisomer Challenge

It is critical to distinguish Impurity A from other common impurities.

-

Furosemide (API): 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid.[4][5]

-

Impurity A (Ph.[4][6][7] Eur.): 2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid.[4][6]

Note: Impurity A is often referred to as Iso-Furosemide .[4][8] It is not the hydrolysis product (which is Impurity C, or Saluamine).

Mechanism of Formation

Impurity A is generated during the final step of Furosemide synthesis. The precursor, 2,4-dichloro-5-sulfamoylbenzoic acid , undergoes nucleophilic aromatic substitution (

-

Desired Pathway: Substitution at the C-2 position (activated by the ortho-carboxyl and para-sulfamoyl electron-withdrawing groups).[4]

-

Impurity Pathway: Substitution at the C-4 position (less favored but statistically significant).[4]

The formation is governed by the electronic directing effects of the substituents on the benzene ring.

Pathway Visualization

The following diagram illustrates the bifurcation in the synthesis pathway leading to the API and Impurity A.

Figure 1: Bifurcation of the synthetic pathway showing the competitive formation of Furosemide and its regioisomer, Impurity A.[4][9]

Regulatory and Safety Landscape

| Parameter | Guideline | Specification/Limit |

| Classification | ICH Q3A (R2) | Organic Impurity (Process-Related) |

| Reporting Threshold | Ph. Eur. / ICH | > 0.05% (for max daily dose > 1g) |

| Identification Threshold | ICH Q3A | > 0.10% |

| Qualification Threshold | ICH Q3A | > 0.15% |

| Toxicity Concern | Structural Alert | Sulfonamide moiety (potential allergen); Isomerism implies unknown potency.[4] |

Critical Insight: Because Impurity A is a structural isomer, it cannot be differentiated by standard Mass Spectrometry (MS) alone (identical

Analytical Strategy: HPLC-UV

The separation of Furosemide and Impurity A requires a stationary phase capable of discerning the subtle shape selectivity differences between the 2-substituted and 4-substituted isomers.[4]

Method Development Logic

-

Column Selection: A C8 or C18 column is standard.[4] However, C8 (Octylsilane) is often preferred in pharmacopeial methods (Ph.[4] Eur. 0391) because it offers slightly different steric selectivity which benefits the separation of these specific regioisomers compared to the more hydrophobic C18.

-

Mobile Phase pH: The pH must be controlled (typically pH 2.0 – 3.0).

-

Reasoning: Both compounds are amphoteric (acidic carboxyl/sulfamoyl and basic secondary amine). At acidic pH, the carboxylic acid is suppressed (unionized), increasing retention and allowing hydrophobic interaction mechanisms to dominate separation.

-

-

Organic Modifier: Acetonitrile or Propanol/THF mixtures.[4] Acetonitrile provides sharper peaks, but THF can offer unique selectivity for aromatic isomers.

Validated Experimental Protocol (Based on Ph. Eur. Principles)

Objective: Quantify Impurity A with a resolution (

Reagents & Equipment

-

HPLC System: Agilent 1260/Waters Alliance or equivalent with PDA/UV detector.

-

Column: Phenomenex Luna C8(2) or equivalent (250 mm x 4.6 mm, 5 µm).[4]

-

Solvents: Glacial Acetic Acid (HPLC Grade), Water, Acetonitrile.[4]

Step-by-Step Workflow

-

Mobile Phase Preparation:

-

Solution A: Dissolve 0.2 g of potassium dihydrogen phosphate and 0.25 g of cetrimide in 700 mL of water. Adjust to pH 7.0 (Note: Some modern variations use Water/Acetic Acid pH 3.0 for better column life; the Ph. Eur. classic method uses cetrimide as an ion-pairing agent).[4]

-

Modern Alternative (Robust): Water : Acetonitrile : Glacial Acetic Acid (70 : 30 : 1 v/v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

-

Standard Preparation:

-

Stock Solution: Dissolve 50.0 mg of Furosemide API in 50.0 mL of Mobile Phase.

-

Impurity A Stock: Dissolve 2.0 mg of Furosemide Impurity A CRS (Certified Reference Standard) in 20.0 mL of Mobile Phase.[4][7]

-

System Suitability Solution: Mix 1.0 mL of Furosemide Stock and 1.0 mL of Impurity A Stock, dilute to 20.0 mL.

-

-

Chromatographic Conditions:

-

Injection Volume: 20 µL.

-

Detection: UV absorption at 254 nm (Isosbestic point region) or 272 nm (Max absorption).[4]

-

Temperature: 25°C.

-

-

Run Sequence:

-

Blank -> System Suitability -> Reference Standard -> Sample (Duplicate) -> Bracketing Standard.[4]

-

Analytical Workflow Visualization

Figure 2: Analytical workflow for the detection and quantification of Impurity A, emphasizing the critical system suitability checkpoint.

Troubleshooting & Robustness

The most common failure mode in this analysis is the co-elution of Impurity A and Furosemide, or Impurity A and Impurity C (CSA).

| Issue | Root Cause | Corrective Action |

| Poor Resolution ( | Mobile phase pH drift. | Strictly adjust pH to 2.5 ± 0.1. At higher pH, the carboxylic acid ionizes, reducing retention difference. |

| Peak Tailing | Secondary silanol interactions.[4] | Use a "base-deactivated" column (e.g., End-capped C8).[4] Add 1% THF to mobile phase to suppress silanols.[4] |

| Ghost Peaks | Carryover of highly retained dimers (Impurity B).[4] | Extend run time to 2.5x the retention time of the main peak to clear the column. |

Self-Validating Check

To ensure the peak identified is indeed Impurity A and not a degradation product:

-

Stress Test: Subject the sample to 0.1N NaOH (hydrolysis).

-

Observation: If the peak increases significantly, it is likely Impurity C (CSA), not Impurity A. Impurity A is stable under mild hydrolysis relative to the amide cleavage of the API.

References

-

European Directorate for the Quality of Medicines (EDQM). (2024). Furosemide Monograph 0391. European Pharmacopoeia (Ph.[4][6][7][9] Eur.) 11th Edition.

-

International Council for Harmonisation (ICH). (2006).[4][10] ICH Q3B(R2): Impurities in New Drug Products.

-

Phenomenex. (2023).[4][9] Application Note: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns.

-

National Center for Biotechnology Information (NCBI). (2024).[4] PubChem Compound Summary for Furosemide.

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. youtube.com [youtube.com]

- 3. tasianinch.com [tasianinch.com]

- 4. allmpus.com [allmpus.com]

- 5. Furosemide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Furosemide impurity A CRS | LGC Standards [lgcstandards.com]

- 7. phenomenex.com [phenomenex.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Mechanism of formation for (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

An In-depth Technical Guide to the Formation of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the formation of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid. Given the absence of a directly published synthesis for this specific molecule, this document outlines a rational, multi-step synthetic route based on well-established and reliable organic chemistry transformations. Each step is detailed with mechanistic insights, experimental protocols, and the underlying scientific rationale for the chosen reactions and conditions. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Retrosynthetic Analysis

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is an aromatic compound characterized by a 2-methylphenol core, a sulfamoyl group at the 4-position, and an acetic acid moiety attached through an ether linkage. The strategic placement of these functional groups suggests potential applications in medicinal chemistry, as the phenoxyacetic acid and sulfonamide motifs are present in various biologically active molecules.

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The key disconnections are the ether linkage and the sulfonamide group. The ether can be formed via a Williamson ether synthesis, and the sulfonamide group can be introduced from a corresponding sulfonyl chloride, which in turn can be derived from an amino group via a Sandmeyer-type reaction. This leads to the following proposed synthetic pathway:

Step 1: Nitration of 2-Methylphenol (o-Cresol)

The synthesis commences with the electrophilic nitration of 2-methylphenol. The hydroxyl and methyl groups are both activating and ortho-, para-directing. The para position to the strongly activating hydroxyl group is favored due to less steric hindrance, leading to the formation of 2-methyl-4-nitrophenol as the major product. [1][2] Mechanism: The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile and attacks the electron-rich aromatic ring.

Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of 2-methylphenol and a solvent like ethyl acetate. [3]2. Slowly add a nitrating mixture of nitric acid and sulfuric acid while maintaining a low temperature to control the exothermic reaction. [4]3. After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction by pouring the mixture into ice water and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude 2-methyl-4-nitrophenol by recrystallization. [5][6] Table 1: Reagents for Nitration of o-Cresol

| Reagent | Molar Ratio | Purpose |

| 2-Methylphenol | 1.0 | Starting material |

| Nitric Acid | 1.1 | Source of nitronium ion |

| Sulfuric Acid | 2.0 | Catalyst to generate nitronium ion |

| Ethyl Acetate | - | Solvent |

Step 2: Williamson Ether Synthesis

The synthesized 2-methyl-4-nitrophenol is then subjected to a Williamson ether synthesis to introduce the acetic acid side chain. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces the chloride from chloroacetic acid in an Sₙ2 reaction. [7][8][9] Mechanism: A base, such as sodium hydroxide, deprotonates the phenol to form the sodium phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion.

Experimental Protocol:

-

Dissolve 2-methyl-4-nitrophenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt. [8]2. To this solution, add a solution of chloroacetic acid.

-

Heat the reaction mixture under reflux for a specified period to ensure the completion of the reaction. [7]4. After cooling, acidify the reaction mixture with a strong acid like HCl to precipitate the product.

-

Filter the precipitate, wash it with cold water, and recrystallize from a suitable solvent to obtain pure (2-methyl-4-nitro-phenoxy)-acetic acid.

Step 3: Reduction of the Nitro Group

The nitro group of (2-methyl-4-nitro-phenoxy)-acetic acid is then reduced to a primary amine. This transformation can be achieved using various reducing agents, with a common method being the use of a metal in an acidic medium, such as tin and hydrochloric acid, or through catalytic hydrogenation. [2][10] Mechanism: The reduction of a nitro group to an amine is a multi-step process involving several intermediates. With Sn/HCl, the reaction proceeds through nitroso and hydroxylamine intermediates.

Experimental Protocol (using Sn/HCl):

-

Suspend (2-methyl-4-nitro-phenoxy)-acetic acid in a mixture of ethanol and concentrated hydrochloric acid.

-

Add granulated tin metal portion-wise to the stirred suspension.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) to precipitate the amino product.

-

Filter the product, wash with water, and dry to yield (4-amino-2-methyl-phenoxy)-acetic acid.

Step 4: Sandmeyer-type Chlorosulfonylation

This step involves the conversion of the aromatic amino group to a sulfonyl chloride. This is achieved through diazotization of the amine followed by a Sandmeyer-type reaction. The diazonium salt is treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. [11][12] Mechanism: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt then reacts with sulfur dioxide and a copper catalyst to form the sulfonyl chloride.

Experimental Protocol:

-

Dissolve (4-amino-2-methyl-phenoxy)-acetic acid in a mixture of a suitable solvent and concentrated hydrochloric acid and cool to 0-5 °C. [13]2. Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride.

-

Add the cold diazonium salt solution to the SO₂/CuCl solution and allow the reaction to proceed.

-

After the reaction is complete, pour the mixture into ice water to precipitate the sulfonyl chloride.

-

Filter the product, wash with cold water, and dry to obtain (2-methyl-4-chlorosulfonyl-phenoxy)-acetic acid. [14]

Step 5: Ammonolysis of the Sulfonyl Chloride

The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide through ammonolysis. This is a nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. [15][16] Mechanism: Ammonia, being a good nucleophile, attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.

Experimental Protocol:

-

Dissolve the (2-methyl-4-chlorosulfonyl-phenoxy)-acetic acid in a suitable solvent.

-

Add an excess of aqueous ammonia solution to the stirred solution.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to precipitate the final product.

-

Filter the precipitate, wash with water, and recrystallize from an appropriate solvent to obtain pure (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid.

Characterization

The final product and all intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

Table 2: Suggested Analytical Characterization Methods

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and the connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., -OH, -NO₂, -NH₂, -SO₂NH₂, -COOH). |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |

| Melting Point Analysis | To assess the purity of the crystalline solid product. |

Conclusion

This technical guide has detailed a rational and feasible multi-step synthesis for (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid. The proposed pathway utilizes a series of well-established and high-yielding reactions, including nitration, Williamson ether synthesis, nitro group reduction, Sandmeyer-type chlorosulfonylation, and ammonolysis. The provided experimental protocols and mechanistic insights offer a solid foundation for the laboratory synthesis of this and structurally related compounds.

References

-

PrepChem.com. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link]

-

Synfacts. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. 20(10), 1051. Retrieved from [Link]

-

Savoie, J., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

-

Savoie, J., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Bulgarian Chemical Communications. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Retrieved from [Link]

-

Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

LookChem. (n.d.). 2-METHYL-4-NITROPHENOL 99-53-6 wiki. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid (C9H9ClO5S). Retrieved from [Link]

-

Scribd. (2009). Aqueous Synthesis of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. Retrieved from [Link]

-

Digital Commons @ NJIT. (1953). I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. Retrieved from [Link]

-

Chemija. (2007). Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones. Retrieved from [Link]

-

RSC Publishing. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. Retrieved from [Link]

-

PMC. (n.d.). 2-Methyl-4-nitrophenol. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

PubMed. (2023). Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. Retrieved from [Link]

- Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.

- Google Patents. (n.d.). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.

-

PubChem. (n.d.). 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-(Sulfomethyl)phenoxy]acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid.

-

Taylor & Francis. (n.d.). Ammonolysis – Knowledge and References. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of phenylacetic acid esters - European Patent Office - EP 0098058 B1.

-

ResearchGate. (2013). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-4-nitrophenol | 99-53-6 [chemicalbook.com]

- 5. 2-Methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02663E [pubs.rsc.org]

- 11. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. PubChemLite - 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid (C9H9ClO5S) [pubchemlite.lcsb.uni.lu]

- 15. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 16. taylorandfrancis.com [taylorandfrancis.com]

A Toxicological Deep-Dive: A Guide to Assessing the Degradation Products of Sulfonamides

Introduction: The Shifting Landscape of Drug Safety

Sulfonamides, a cornerstone of antimicrobial therapy, undergo transformation within the body and in the environment, leading to a complex array of degradation products. While the parent drug's safety profile is well-documented, the toxicological impact of these derivatives presents a significant challenge for researchers, environmental scientists, and drug development professionals. This guide provides an in-depth technical overview of the methodologies and rationale behind the toxicological assessment of sulfonamide degradation products (SDPs), moving beyond standard protocols to explain the causality behind experimental choices and the importance of a self-validating system of analysis.

The presence of these chemical derivatives in wastewater, soil, and even finished drug products necessitates a robust framework for their identification, quantification, and toxicological evaluation.[1] Regulatory bodies, guided by principles outlined in the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of any impurities that may arise during a drug's lifecycle.[2][3] This guide will navigate the critical steps in this assessment, from initial forced degradation studies to nuanced in vitro toxicological assays that reveal the potential for ecotoxicity, cytotoxicity, and genotoxicity.

Part 1: Generation and Identification of Degradation Products

A toxicological assessment begins with a comprehensive understanding of the potential degradation pathways. Sulfonamides can degrade through both abiotic (e.g., hydrolysis, photolysis, oxidation) and biotic (microbial metabolism) routes.[2][4] To proactively identify these degradation products, forced degradation studies are an indispensable first step.

Forced Degradation: A Proactive Approach

Forced degradation, or stress testing, intentionally exposes the drug substance to extreme conditions to accelerate the formation of degradation products.[5] The ICH Q1A(R2) guideline recommends a systematic evaluation under various stressors to understand the intrinsic stability of the molecule.[6][7][8] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which provides sufficient quantities of degradation products for analysis without being unrepresentative of real-world conditions.[6]

Key Stress Conditions for Forced Degradation Studies:

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | To assess susceptibility to breakdown in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To evaluate stability in alkaline conditions. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | To determine the potential for oxidative degradation. |

| Thermal Stress | Temperatures in 10°C increments above accelerated stability testing (e.g., 50°C, 60°C) | To identify thermally labile products. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B) | To reveal susceptibility to photodegradation. |

| Humidity | 75% Relative Humidity (RH) or greater | To assess the impact of moisture on solid-state stability. |

Source: Adapted from ICH Q1A(R2) Guidelines.[6][7][8]

Following forced degradation, advanced analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), are employed to separate, identify, and structurally elucidate the resulting degradation products.[5]

Part 2: A Tiered Approach to Toxicological Assessment

Once identified, the toxicological risk of each degradation product must be evaluated. A tiered approach, starting with broad-spectrum ecotoxicity and cytotoxicity screening and progressing to more specific assays for genotoxicity and mechanisms of action, provides a comprehensive and resource-efficient strategy.

Workflow for Toxicological Assessment of SDPs

The following diagram illustrates a logical workflow for the comprehensive toxicological evaluation of sulfonamide degradation products.

Caption: A structured workflow for the toxicological assessment of sulfonamide degradation products.

Tier 1: Ecotoxicity Screening

Given the environmental prevalence of sulfonamides, ecotoxicity testing is a critical first step. Standardized assays using representative organisms from different trophic levels provide a baseline understanding of environmental risk. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for such testing.[4][9][10]

This assay is a rapid and sensitive screening tool for acute aquatic toxicity. A. fischeri are marine bacteria that naturally emit light as a byproduct of their metabolism.[11] A reduction in luminescence upon exposure to a test substance indicates metabolic inhibition and, therefore, toxicity.[11][12]

Step-by-Step Methodology:

-

Bacterial Preparation: Reconstitute freeze-dried A. fischeri bacteria in a reconstitution solution. Allow the suspension to stabilize at 15°C for 15-30 minutes.

-

Sample Preparation: Prepare a series of dilutions of the sulfonamide degradation product in a 2% NaCl solution. A negative control (2% NaCl solution) and a positive control (e.g., zinc sulfate) should be included.

-

Exposure: In temperature-controlled cuvettes (15°C), add 500 µL of the bacterial suspension to 500 µL of each sample dilution.

-

Luminescence Measurement: Measure the initial luminescence (I₀) immediately after mixing.

-

Incubation: Incubate the cuvettes at 15°C for a defined contact time, typically 15 and 30 minutes.[13]

-

Final Measurement: After the incubation period, measure the final luminescence (Iₜ).

-

Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. The Effective Concentration that causes a 50% reduction in luminescence (EC₅₀) is then determined using statistical methods.[13][14]

This test assesses the effects of a substance on the growth of a freshwater green alga, a primary producer in aquatic ecosystems.[15][16][17]

Step-by-Step Methodology:

-

Algal Culture: Use an exponentially growing culture of Chlorella vulgaris.

-

Test Setup: In sterile flasks, add the algal inoculum to a nutrient-rich growth medium containing a range of concentrations of the degradation product. Typically, five concentrations are tested in triplicate.[15]

-

Incubation: Incubate the flasks for 72 hours under continuous fluorescent illumination and controlled temperature (21-24°C).[15]

-

Growth Measurement: Measure the algal biomass (cell concentration) at least every 24 hours using a cell counter or spectrophotometer.

-

Data Analysis: For each concentration, calculate the average specific growth rate. The inhibition of growth is then plotted against the logarithm of the test substance concentration to determine the EC₅₀.[15]

Comparative Ecotoxicity Data:

| Compound | Test Organism | Endpoint | Result (mg/L) | Reference |

| Sulfacetamide | Chlorella vulgaris | EC₅₀ | 108.5 | [18] |

| Sulfathiazole | Chlorella vulgaris | EC₅₀ | 32.2 | [18] |

| Sulfamethoxazole | Chlorella vulgaris | EC₅₀ | 12.8 | [18] |

| Sulfadiazine | Chlorella vulgaris | EC₅₀ | 1.1 | [18] |

| Sulfamethoxazole | Vibrio fischeri | EC₅₀ (15 min) | >100 | [19] |

Note: Data for specific degradation products is often sparse in consolidated formats and may require targeted literature searches for individual compounds.

Part 3: Assessing Human Health Risks

Beyond environmental concerns, the direct toxicological impact on human health is paramount, especially for degradation products present in final pharmaceutical formulations.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect substances that can cause damage to DNA and chromosomes, potentially leading to cancer.[20] The Ames test is a widely used initial screen for mutagenicity.[20][21]

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth).[21] The assay determines if a chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[21]

Step-by-Step Methodology:

-

Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[1]

-

Metabolic Activation: Conduct the test with and without a metabolic activation system (e.g., S9 fraction from rat liver homogenate). This is crucial as some chemicals only become mutagenic after being metabolized.[22]

-

Exposure: In separate tubes, mix the test bacteria, the degradation product at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.[1]

If a degradation product shows potential for genotoxicity, it must be controlled to stringent levels, often below the Threshold of Toxicological Concern (TTC).[20][23]

Tier 3: Idiosyncratic Toxicity and Mechanistic Insights

Some of the most severe adverse reactions to sulfonamides are idiosyncratic, meaning they occur unpredictably in a small subset of patients. Research has implicated reactive metabolites, specifically hydroxylamine and nitroso derivatives, as the causative agents.[24][25][26]

The primary pathway for sulfonamide metabolism is N-acetylation, which leads to safe excretion. However, a secondary pathway mediated by cytochrome P450 enzymes (primarily CYP2C9) can oxidize the sulfonamide's aromatic amine to a hydroxylamine metabolite (e.g., sulfamethoxazole hydroxylamine, SMX-HA).[27] This hydroxylamine can be further oxidized to a highly reactive nitroso metabolite (SMX-NO).[24][27]

These reactive metabolites can cause direct cytotoxicity and act as haptens, binding to proteins and triggering an immune response. This process is often associated with oxidative stress and the depletion of cellular glutathione (GSH), a key antioxidant.[28][29][30] Individuals with a slower acetylation rate or a reduced capacity to detoxify these reactive metabolites are at a higher risk for these adverse reactions.[25]

Caption: Proposed mechanism for sulfonamide idiosyncratic toxicity via reactive metabolites.

This assay assesses the susceptibility of an individual's immune cells to the toxic effects of reactive metabolites, providing a powerful tool for investigating idiosyncratic toxicity.[25][31]

Step-by-Step Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh, heparinized blood from healthy volunteers using Ficoll-Paque density gradient centrifugation.

-

Metabolite Synthesis: Synthesize the hydroxylamine metabolite of the sulfonamide of interest (e.g., SMX-HA). This is a critical step as these metabolites are typically not commercially available.[26]

-

Cell Culture and Exposure: Culture the isolated PBMCs in a suitable medium. Expose the cells to a range of concentrations of the hydroxylamine metabolite. The parent drug should be used as a negative control.

-

Cytotoxicity Assessment: After a 24-48 hour incubation period, assess cell viability using a validated method such as:

-

MTT Assay: Measures mitochondrial activity.

-

Trypan Blue Exclusion: Differentiates viable from non-viable cells.

-

Annexin V/Propidium Iodide Staining: Detects apoptosis and necrosis via flow cytometry.[32]

-

-

Data Analysis: Calculate the percentage of cell death for each concentration and determine the LD₅₀ (the concentration of metabolite required to cause 50% cytotoxicity).[31] Studies have shown that PBMCs from individuals with a history of sulfonamide hypersensitivity exhibit significantly increased toxicity in this assay.[25]

Key Toxicity Findings for Reactive Metabolites:

| Metabolite | Cell Type | Observation | Finding | Reference |

| SMX-HA | Human PBMCs | Apoptosis | Induces significant cell death in CD8+ cells | [32] |

| SMX-HA | Dog MNLs | Cytotoxicity | LD₅₀ < 100 µM in susceptible Dobermans | [31] |

| SMX-HA | Human Lymphocytes | Cytotoxicity | 400 µM produced 62% cell death | [26] |

| Nitroso-SMX | Human Lymphocytes | Cytotoxicity | Significantly more toxic than SMX-HA | [24] |

Part 4: Regulatory Qualification and Setting Specifications

The culmination of the toxicological assessment is the qualification of the degradation product. Qualification is the process of acquiring and evaluating data to establish the biological safety of a degradation product at a specified level.[33]

The ICH Q3B(R2) guideline provides a decision tree and defined thresholds for reporting, identification, and qualification of degradation products in new drug products.[2][33][34][35]

ICH Q3B(R2) Qualification Thresholds:

| Maximum Daily Dose | Qualification Threshold |

| ≤ 10 mg | 1.0% or 50 µg TDI, whichever is lower |

| > 10 mg - 100 mg | 0.5% or 200 µg TDI, whichever is lower |

| > 100 mg - 2 g | 0.2% or 3 mg TDI, whichever is lower |

| > 2 g | 0.15% |

TDI = Total Daily Intake. Source: ICH Q3B(R2) Guideline.[2]

If the level of a degradation product exceeds the qualification threshold, a comprehensive safety assessment is required.[2][33] If the toxicological data indicates an acceptable safety profile at the observed concentration, the degradation product is considered "qualified." This data then informs the setting of acceptance criteria (specifications) for the final drug product, ensuring that each batch released to the market is safe and effective.

Conclusion

The toxicological assessment of sulfonamide degradation products is a complex but essential undertaking. It requires a multi-faceted approach that integrates analytical chemistry, in vitro toxicology, and a thorough understanding of regulatory expectations. By moving from broad ecotoxicity screening to specific mechanistic studies, researchers can build a comprehensive safety profile for these compounds. This ensures not only the quality and safety of pharmaceutical products but also mitigates the potential for adverse environmental and human health impacts, upholding the highest standards of scientific integrity and patient care.

References

-

ICH. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

ECHA. OECD and EU test guidelines. European Chemicals Agency. Available at: [Link]

-

OECD. Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Available at: [Link]

-

Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

EMA. (2003). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

-

Pharma Compliance. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Available at: [Link]

-

A3P. Qualification impurities for Human Use. Association for Products and Processes in the Pharmaceutical and Related Industries. Available at: [Link]

-

ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation. Available at: [Link]

-

ECA Academy. ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

-

Naisbitt, D. J., et al. (1999). Time-course of Toxicity of Reactive Sulfonamide Metabolites. British Journal of Clinical Pharmacology. Available at: [Link]

-

Jenkins, G. J. S., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. Available at: [Link]

-

Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Wikipedia. (2023). Ames test. Available at: [Link]

-

IVAMI. Ecotoxicity - Luminescence inhibition test with Vibrio (Aliivibrio) fischeri. Instituto Valenciano de Microbiología. Available at: [Link]

-

GOV.UK. Guidance on genotoxicity testing and evaluation of impurities in chemical substances. Available at: [Link]

-

GenEvolutioN. (2025). Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities. Available at: [Link]

-

ICH. (2006). Q3B(R2) Guideline.pdf. International Council for Harmonisation. Available at: [Link]

-

OECD. (2011). OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems. Available at: [Link]

-

Smithers. Ecotoxicology: OECD Standards I Testing Services. Available at: [Link]

-

Aptissen. OECD 201: alga growth inhibition test - limit test and EC50 – GLP. Available at: [Link]

-

Baran, W., et al. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Chemosphere. Available at: [Link]

-

OECD. Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Organisation for Economic Co-operation and Development. Available at: [Link]

-

EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

-

Phytosafe. OECD 201. Available at: [Link]

-

Hess, D. A., et al. (2000). Proposed mechanism of sulfonamide adverse reactions. ResearchGate. Available at: [Link]

-

Rieder, M. J., et al. (1989). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine. Available at: [Link]

-

ECHA CHEM. Toxicity to aquatic algae and cyanobacteria. European Chemicals Agency. Available at: [Link]

-

ibacon GmbH. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Available at: [Link]

-

Witte, B., et al. (2020). Bacterial Toxicity Testing: Modification and Evaluation of the Luminescent Bacteria Test and the Respiration Inhibition Test. Processes. Available at: [Link]

-

Hess, D. A., et al. (1999). Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. FASEB Journal. Available at: [Link]

-

MicroBioTests Inc. Aliivibrio fischeri luminescent bacteria toxicity test. Available at: [Link]

-

Ecotox Centre. Test with Luminescent Bacteria. Available at: [Link]

-

Environment Canada. (2017). Biological test method for determining toxicity of sediment using luminescent bacteria: chapter 2. Available at: [Link]

-

Rieder, M. J., et al. (1988). Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Winter, A., et al. (2011). Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprimsulfamet. British Journal of Clinical Pharmacology. Available at: [Link]

-

van der Walle, H. B., et al. (1995). Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. Chemical Research in Toxicology. Available at: [Link]

-

Sun, P., et al. (2024). Acute toxicity of binary mixtures for quorum sensing inhibitors and sulfonamides against Aliivibrio fischeri: QSAR investigations and joint toxic actions. Ecotoxicology and Environmental Safety. Available at: [Link]

-

De Vaugelade, S., et al. (2020). EC 50 (ppm) determined for the Vibrio fischeri bacteria after... ResearchGate. Available at: [Link]

-

Trepanier, L. A., et al. (1997). An in vitro investigation of predisposition to sulphonamide idiosyncratic toxicity in dogs. Veterinary Immunology and Immunopathology. Available at: [Link]

-

El-Sheikh, A., et al. (2018). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. ResearchGate. Available at: [Link]

-

Liu, W., et al. (2020). Ecotoxicological effects of sulfonamides and fluoroquinolones and their removal by a green alga (Chlorella vulgaris) and a cyanobacterium (Chrysosporum ovalisporum). Environmental Pollution. Available at: [Link]

-

Mitik-Dineva, N., et al. (2019). Establishment of an EC50 database of pesticides using a Vibrio fischeri bioluminescence method. Luminescence. Available at: [Link]

-

Schmitt, E. J., et al. (2007). Environmental levels of ultraviolet light potentiate the toxicity of sulfonamide antibiotics in Daphnia magna. ResearchGate. Available at: [Link]

-

Cribb, A. E., et al. (1993). Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity. Drug Metabolism and Disposition. Available at: [Link]

Sources

- 1. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. smithers.com [smithers.com]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. OECD and EU test guidelines - ECHA [echa.europa.eu]

- 10. oecd.org [oecd.org]

- 11. Aliivibrio fischeri luminescent bacteria toxicity test - MicroBioTests [microbiotests.com]

- 12. Test with Luminescent Bacteria | Ecotox Centre [ecotoxcentre.ch]

- 13. Ecotoxicity - Luminescence inhibition test with Vibrio (Aliivibrio) fischeri (ISO 11348-1: 2007/Amd 1:2018). Determination of the inhibitory effect of water samples on the luminescence of Vibrio fischeri (luminescent bacteria assay). - IVAMI [ivami.com]

- 14. Establishment of an EC50 database of pesticides using a Vibrio fischeri bioluminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurofins.it [eurofins.it]

- 16. oecd.org [oecd.org]

- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 18. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acute toxicity of binary mixtures for quorum sensing inhibitors and sulfonamides against Aliivibrio fischeri: QSAR investigations and joint toxic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medicilon.com [medicilon.com]

- 21. Ames test - Wikipedia [en.wikipedia.org]

- 22. Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities - GenEvolutioN [genevolution.fr]

- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 24. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. An in vitro investigation of predisposition to sulphonamide idiosyncratic toxicity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. database.ich.org [database.ich.org]

- 34. m.youtube.com [m.youtube.com]

- 35. Qualification impurities for Human Use [a3p.org]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Detection of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Abstract

This application note presents a comprehensive, step-by-step guide for the development and initial validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid. This guide is intended for researchers, analytical scientists, and drug development professionals. The methodology is built upon a systematic approach, starting with an analysis of the analyte's physicochemical properties to inform the rational selection of chromatographic parameters, including stationary phase, mobile phase composition, pH, and detection wavelength. The protocol details the screening of conditions, optimization of the separation, and concludes with system suitability testing and an overview of validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines.

Introduction

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is a compound of interest in pharmaceutical development due to its structural motifs, which include a phenoxyacetic acid group and a sulfonamide group. Accurate and precise quantification of this analyte is critical for purity assessments, stability studies, and quality control throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

The development of a successful HPLC method, however, is not trivial. It requires a thorough understanding of the analyte's chemical nature and its interaction with the chromatographic system.[2] This guide explains the causality behind experimental choices, ensuring the developed method is not only effective but also robust and scientifically sound.

Analyte Properties & Strategic Implications

The molecule possesses a carboxylic acid group and a sulfonamide group.

-

Carboxylic Acid: This group is acidic, with an estimated pKa between 3 and 5.

-

Sulfonamide: The sulfonamide proton is weakly acidic, typically with a pKa around 9-10.

-

Polarity: The presence of multiple polar functional groups (carboxyl, sulfamoyl, ether) suggests the molecule is moderately polar. The predicted octanol-water partition coefficient (XLogP3-AA) for structurally similar compounds like 2-[4-(methanesulfonamidomethyl)phenoxy]acetic acid is 0.4, indicating some hydrophilicity.[3]

These properties dictate our strategic choices for the HPLC method.

| Property | Estimated Value/Characteristic | Implication for HPLC Method Development | Source |

| Structure | Contains Carboxylic Acid & Sulfonamide | Weakly acidic analyte. Mobile phase pH will be critical for controlling ionization, retention, and peak shape. | N/A |

| pKa (Carboxylic Acid) | ~3-5 | To ensure the analyte is in a single, non-ionized form for good retention and symmetric peaks in RP-HPLC, the mobile phase pH should be set at least 1.5-2 units below the pKa. A pH of ~2.5-3.0 is a logical starting point. | [2][4] |

| Polarity (logP) | Moderately Polar (Est. XLogP3-AA ~0.4-2.4) | The compound may be poorly retained on traditional C18 columns with highly aqueous mobile phases. A column designed for polar analyte retention (e.g., AQ-C18, polar-embedded, or phenyl-hexyl) is recommended. | [3][5][6] |

| UV Absorbance | Aromatic Ring System | The phenyl ring suggests strong UV absorbance, making UV detection a suitable choice. A wavelength scan is required to determine the absorbance maximum (λmax) for optimal sensitivity. | N/A |

Logical Framework for Method Development

The following diagram illustrates the logical flow from analyte properties to the final validated HPLC method.

Caption: Method Development Workflow.

Experimental Protocols

Materials and Equipment

-

Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Orthophosphoric Acid, Potassium Phosphate Monobasic, Ultra-pure water.

-

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid Reference Standard: Purity >98%.

-

HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Columns:

-

Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm (Recommended for initial screening)

-

Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm (Alternative for selectivity)

-

Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (General purpose)[7]

-

-

Data Acquisition Software: Empower, Chromeleon, or similar.

Protocol 1: Standard and Sample Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of Acetonitrile:Water (Diluent). Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. This solution will be used for method development and system suitability.

-

UV Wavelength Determination: Inject the Working Standard Solution and perform a DAD scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

Protocol 2: Initial Method Screening

Rationale: The goal of this stage is to find a set of conditions that provides adequate retention (k' between 2 and 10) and acceptable peak shape for the analyte. Given the analyte's acidic nature, controlling the mobile phase pH is paramount.[4] We will screen two common organic modifiers (Acetonitrile and Methanol) and a suitable reversed-phase column designed for polar compounds.

Chromatographic Conditions for Screening:

| Parameter | Condition A | Condition B |

| Column | Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm | Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 0.1% Formic Acid in Water (pH ~2.7) |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 5% to 95% B in 15 min; Hold at 95% B for 3 min; Re-equilibrate at 5% B for 5 min | 5% to 95% B in 15 min; Hold at 95% B for 3 min; Re-equilibrate at 5% B for 5 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Detection | UV at determined λmax | UV at determined λmax |

| Injection Vol. | 5 µL | 5 µL |

Procedure:

-

Equilibrate the system with Condition A for at least 20 minutes.

-

Inject the Working Standard Solution (100 µg/mL).

-

Evaluate the resulting chromatogram for retention time, peak shape (asymmetry), and efficiency (plate count).

-

Repeat steps 1-3 for Condition B.

-

Compare the results. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity.[8] Choose the superior organic modifier for the optimization stage.

Protocol 3: Method Optimization

Rationale: Once a suitable organic modifier and column are selected, the gradient profile and flow rate are optimized to achieve the desired resolution from any impurities and a reasonable run time.

Procedure:

-

Gradient Optimization: Based on the elution time from the screening run, adjust the gradient slope.

-

If the peak elutes too early, start with a lower initial %B or use a shallower gradient (e.g., 5% to 60% B in 15 min).

-

If the peak elutes too late, increase the initial %B or use a steeper gradient (e.g., 20% to 95% B in 10 min).

-

-

Flow Rate Adjustment: Adjust the flow rate to balance analysis time and efficiency. For a 4.6 mm ID column, flow rates between 1.0 and 1.5 mL/min are typical. Increasing the flow rate will decrease run time but may reduce efficiency.

-

Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25 °C, 30 °C, 40 °C). Higher temperatures decrease viscosity (lower backpressure) and can improve peak shape but may affect selectivity. 30-40 °C is a good range to ensure reproducibility.

Protocol 4: Final Method and System Suitability Testing (SST)

Rationale: Before analyzing any samples, the performance of the final optimized method must be verified using a System Suitability Test (SST). This ensures the chromatographic system is operating correctly.[1][9] The criteria should be based on established guidelines like the USP <621>.[10]

Optimized Method Example:

| Parameter | Final Optimized Condition |

| Column | Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 80% B in 12 min, then return to initial conditions |

| Flow Rate | 1.2 mL/min |

| Column Temp. | 35 °C |

| Detection | UV at 230 nm (Example λmax) |

| Injection Vol. | 5 µL |

System Suitability Procedure:

-

Equilibrate the system with the final method conditions.

-

Make five replicate injections of the Working Standard Solution (100 µg/mL).

-

Calculate the parameters listed in the table below. The system is deemed suitable for use if all criteria are met.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate secondary interactions (e.g., with residual silanols) or column degradation. |

| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Measures the precision of the injector and detector over replicate injections. |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Measures the precision and stability of the pumping system. |

Overview of Method Validation

Once the method is developed and deemed suitable, it must be validated for its intended purpose in accordance with ICH Q2(R1) guidelines.[11][12][13] The validation process demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.

Caption: Core Parameters for Method Validation.

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 5-6 concentrations.

-

Accuracy: The closeness of test results to the true value. Determined by spike/recovery experiments.

-

Precision: The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C temperature), providing an indication of its reliability during normal usage.

Conclusion

This application note provides a detailed, science-driven framework for developing a robust RP-HPLC method for the analysis of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid. By systematically evaluating the analyte's properties and logically progressing through screening, optimization, and system suitability, a reliable and reproducible method can be established. This foundational method can then be fully validated according to ICH guidelines to support various stages of pharmaceutical development and quality control.

References

- U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-621.pdf]

- Kalousis, P., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [URL: https://www.researchgate.net/publication/319483329_HPLC_METHOD_DEVELOPMENT_AND_VALIDATION_FOR_THE_DETERMINATION_OF_SULFONAMIDES_RESIDUES_IN_MILK_SAMPLES]

- U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [URL: https://www.uspbpep.com/pdf/guidelines/usp31nf26s1_c621.pdf]

- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]

- Grzegorz, B., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384814/]

- U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. [URL: https://www.usp.

- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]

- U.S. Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [URL: https://www.fsis.usda.gov/sites/default/files/media_file/2021-08/CLG-SUL4.pdf]

- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]

- Agilent Technologies. (n.d.). Revisions per USP 621. [URL: https://www.agilent.com/en/promotions/usp-621]

- MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [URL: https://www.mdpi.com/2305-6304/10/4/146]

- International Council for Harmonisation. (n.d.). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]

- Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [URL: https://www.waters.com/webassets/cms/library/docs/wpp51.pdf]

- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]

- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/files/drugs/published/Q2%28R1%29-Validation-of-Analytical-Procedures-Text-and-Methodology.pdf]

- Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. [URL: https://www.agilent.

- LCGC International. (2020, November 11). Column Selection for Reversed-Phase HPLC. [URL: https://www.chromatographyonline.com/view/column-selection-for-reversed-phase-hplc]

- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [URL: https://www.advanced-materials-tech.com/wp-content/uploads/2023/11/139-HALO-Reversed-Phase-Guidebook-231121.pdf]

- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [URL: https://www.labtech.com.tn/wp-content/uploads/2024/05/A-Comprehensive-Guide-to-Selecting-HPLC-Columns.pdf]

- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [URL: https://www.glsciences.com/technologies/hplc-columns/]

- LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. [URL: https://www.chromatographyonline.com/view/top-three-hplc-method-development-tips]

- Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. [URL: https://www.scribd.

- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [URL: https://www.agilent.

- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [URL: https://phenomenex.blob.core.windows.net/documents/c47659a5-726a-4a4a-950a-e8f005c2e55a.pdf]

- ResearchGate. (2014, August 29). HPLC method development - can anyone help? [URL: https://www.researchgate.net/post/HPLC_method_development-can_anyone_help]

- PubChem. (n.d.). 2-[4-(2-Phenylethylsulfamoyl)phenoxy]acetic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3704629]

- Cheméo. (n.d.). Chemical Properties of Acetic acid, phenoxy-, methyl ester (CAS 2065-23-8). [URL: https://www.chemeo.com/cid/77-493-2/Acetic-acid-phenoxy-methyl-ester.pdf]

- PubChem. (n.d.). 2-[4-(Sulfomethyl)phenoxy]acetic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9881349]

- ChemBK. (n.d.). 2-Methyl-4-chlorophenoxy acetic acid. [URL: https://www.chembk.com/en/chem/2-Methyl-4-chlorophenoxy%20acetic%20acid]

- PubChem. (n.d.). 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/28287298]

- Inxight Drugs. (n.d.). 2-(2-METHYLPHENOXY)ACETIC ACID. [URL: https://drugs.

- NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1878495]

Sources

- 1. uspbpep.com [uspbpep.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid | C10H13NO5S | CID 28287298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. waters.com [waters.com]

- 6. 2-[4-(2-Phenylethylsulfamoyl)phenoxy]acetic acid | C16H17NO5S | CID 3704629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. usp.org [usp.org]

- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 13. ema.europa.eu [ema.europa.eu]

LC-MS/MS parameters for analyzing Furosemide Impurity A

Application Note: High-Resolution LC-MS/MS Quantitation of Furosemide Impurity A (Iso-Furosemide)

Executive Summary

Objective: To establish a robust, validated LC-MS/MS protocol for the specific quantitation of Furosemide Impurity A (2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid) in the presence of the parent drug.

Challenge: Impurity A is a positional isomer of Furosemide. Both compounds share the same molecular formula (

Scientific Background & Mechanistic Insight

The Isomeric Challenge

Regulatory bodies (ICH Q3A/B, Ph. Eur., USP) require stringent control of impurities. Furosemide Impurity A (often called Iso-Furosemide) arises during synthesis or degradation.

-

Furosemide (Parent): 4-chloro-2-(furfurylamino)-5-sulfamoylbenzoic acid.

-

Impurity A (Isomer): 2-chloro-4-(furfurylamino)-5-sulfamoylbenzoic acid.

The structural difference lies solely in the swapping of the chlorine and furfurylamino groups on the benzene ring. Standard C18 columns often fail to separate these species adequately due to their nearly identical hydrophobicity (logP).

Figure 1: Structural isomerism creates a "mass blindness" effect, necessitating chromatographic separation.[1]

Method Development Strategy

Stationary Phase Selection: Why Biphenyl?

While C18 columns rely on hydrophobic interaction, Biphenyl columns offer a dual mechanism:[1]

-

Hydrophobicity: Comparable to C18.

-

Interactions: The biphenyl ring on the stationary phase interacts strongly with the furan ring and the electron-deficient benzene ring of the analytes. The positional difference of the electron-withdrawing Chlorine atom alters the

Mobile Phase Chemistry

-

Ionization Mode: Negative ESI is mandatory due to the acidic carboxylic acid and sulfonamide moieties.

-

Buffer Selection: Ammonium Acetate (10 mM) is preferred over Formic Acid alone.

-

Reasoning: While Formic Acid provides protons, Furosemide is acidic (

). At neutral to slightly acidic pH (pH 4.5–6.0), the ionization efficiency in negative mode is stabilized, and peak shape is improved by preventing mixed-mode interactions with residual silanols.

-

Detailed Experimental Protocol

Equipment & Reagents

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

-

MS System: Triple Quadrupole (e.g., Sciex 6500+, Thermo Altis, or Waters Xevo TQ-XS).

-